molecular formula C14H22N4O2S2 B2482287 4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2415461-64-0

4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2482287
CAS No.: 2415461-64-0
M. Wt: 342.48
InChI Key: SAMJPWQFVURASL-UHFFFAOYSA-N
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Description

4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the introduction of the thiomorpholine and oxane moieties. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The thiomorpholine and oxane moieties may enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide
  • N-(1,1-dioxo-thiomorpholin-4-yl)-4-methyl-benzenesulfonamide
  • 4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, thiomorpholine, and oxane moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S2/c1-11-12(22-17-16-11)13(19)15-10-14(2-6-20-7-3-14)18-4-8-21-9-5-18/h2-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJPWQFVURASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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